Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological applications .
Preparation Methods
The synthesis of Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride. This intermediate is then reacted with methyl 4-aminomethylpiperidine-1-carboxylate in the presence of a base such as triethylamine to yield the desired compound . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Piperidine-4-carboxylic acid: Known for its use in the synthesis of pharmaceuticals.
N-(4-isopropoxybenzyl)piperidine-4-carboxamide: Similar in structure but with different substituents, leading to varied biological activities.
4-(4-isopropoxyphenyl)piperidine: Another related compound with potential therapeutic applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Properties
IUPAC Name |
methyl 4-[[(4-propan-2-yloxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)24-16-6-4-15(5-7-16)17(21)19-12-14-8-10-20(11-9-14)18(22)23-3/h4-7,13-14H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDZTQQJGUBTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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